4-Pyridin-4-YL-benzoic acid
Overview
Description
4-Pyridin-4-YL-benzoic acid, also known as 44pba, is a ligand that has been utilized to synthesize metal-coordination networks. It is a compound that features a pyridine ring connected to a benzoic acid moiety, which allows it to act as a bridging ligand in the formation of coordination polymers and frameworks with various metals .
Synthesis Analysis
The synthesis of metal-organic frameworks (MOFs) using 44pba involves solvothermal methods. For instance, two metal-coordination networks were synthesized using 44pba as a ligand with cobalt and nickel, resulting in compounds with distinct solvent content and a 2D-network structure that forms a spiral parallel to the crystallographic direction . Additionally, the synthesis of heterocyclic compounds and hydrazone derivatives involving 44pba or its derivatives has been reported, indicating the versatility of this ligand in forming various chemical structures .
Molecular Structure Analysis
The molecular structure of coordination networks derived from 44pba has been characterized by single-crystal X-ray diffraction. These structures often exhibit interesting geometries, such as 2D-networks with large channels or interpenetrating layers, which can lead to unique properties like chirality and phase transformations . The crystal structures of precursors to styrylpyridine derivatives, which include 44pba analogs, have also been determined, providing insight into the molecular conformations and space group symmetries .
Chemical Reactions Analysis
44pba and its derivatives participate in various chemical reactions to form coordination polymers, cocrystals, and other complexes. These reactions often involve the formation of hydrogen bonds or coordination to metal ions. For example, the acid-pyridine heterosynthon in 44pba is used to probe the structural landscape of cocrystals, and the formation of hydrogen-bonded complexes has been observed in studies of supramolecular liquid crystal associates .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials synthesized using 44pba are diverse and can be influenced by the metal used in the coordination network, the presence of solvent molecules, and the overall structure of the compound. For instance, the metal-organic frameworks based on 44pba exhibit solvatochromism and chromotropism, which are changes in color in response to different solvents or water-induced phase transformations . The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 44pba have also been studied, revealing their potential in light harvesting and luminescence .
Scientific Research Applications
Luminescence and Magnetism in Coordination Polymers
4-Pyridin-4-YL-benzoic acid has been utilized in the synthesis of lanthanide coordination polymers, displaying unique luminescence and magnetic properties. These polymers, formed under hydrothermal conditions, exhibit diverse architectures and demonstrate the versatile coordination abilities of the ligand, with applications in luminescence and magnetic analysis (Hou et al., 2013).
Thermo- and Solvatochromic Metal-Organic Frameworks
The compound has been used to create metal-organic frameworks (MOFs) that are thermo- and solvatochromic, changing color with temperature and solvent interactions. These frameworks have applications in sensing and material science due to their unique structural and chromotropic properties (Mehlana et al., 2012).
Novel Complexes with Variable Architectures
4-Pyridin-4-YL-benzoic acid has been used to synthesize a variety of novel complexes with diverse structures, displaying different coordination abilities. These complexes have potential applications in areas requiring specific molecular architectures (Du et al., 2016).
Cytochrome P450 Monooxygenases Studies
This compound has been instrumental in studying the binding modes in cytochrome P450 monooxygenases. Its use helps in understanding how molecules bind to P450, thereby affecting catalytic cycles, which is crucial in pharmacology and enzymology (Podgorski et al., 2020).
Electrocatalysis for Water Splitting
4-Pyridin-4-YL-benzoic acid-based metal(II)–organic frameworks (MOFs) have been synthesized and shown to act as electrocatalysts for water splitting, highlighting their importance in energy conversion and storage applications (Gong et al., 2014).
Crystal Structures in Triorganostannyl Esters Synthesis
The synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, using derivatives of 4-Pyridin-4-YL-benzoic acid, has been studied. These have applications in understanding the photophysical properties and intermolecular interactions of ligands (Tzimopoulos et al., 2010).
Safety And Hazards
“4-Pyridin-4-YL-benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-pyridin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGZIGLHCRIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364079 | |
Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-YL-benzoic acid | |
CAS RN |
4385-76-6 | |
Record name | 4-(4-Pyridyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4385-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pyridin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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